2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane

Description

Classification and Structural Context within Cyclic Boronic Esters

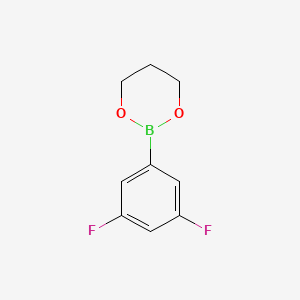

2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane belongs to the class of organic compounds known as cyclic boronic esters. Structurally, it features a central six-membered heterocycle called a 1,3,2-dioxaborinane ring. This ring consists of three carbon atoms, two oxygen atoms, and one boron atom. The boron atom is covalently bonded to the two oxygen atoms of the ring and also to the carbon of an external aryl group.

In this specific molecule, the aryl group attached to the boron is a 3,5-difluorophenyl ring. This structural arrangement places the compound in the sub-category of arylboronic esters. Boronic esters are derivatives of boronic acids (R-B(OH)₂) where the hydroxyl groups are replaced by alkoxy or aryloxy groups. In cyclic esters like dioxaborinanes, these alkoxy groups are part of a ring structure, which is typically formed by reacting a boronic acid with a diol. This cyclization often enhances the stability of the compound compared to its acyclic counterparts or the parent boronic acid, making it easier to handle, purify, and store. bath.ac.uk

Table 1: Structural Details of this compound

| Feature | Description |

| Core Structure | 1,3,2-dioxaborinane ring |

| Substituent on Boron | 3,5-Difluorophenyl group |

| Chemical Class | Cyclic Boronic Ester, Organoboron Compound |

| Key Functional Groups | Aryl fluoride, Boronic ester |

Emergence of Dioxaborinanes as Key Intermediates in Advanced Organic Synthesis

Dioxaborinanes, along with other boronic acid derivatives like trifluoroborates and MIDA boronates, are crucial reagents in modern organic synthesis. bath.ac.uk Their prominence is largely due to their role as coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. bath.ac.ukresearchgate.net These reactions are fundamental for the formation of carbon-carbon bonds, a critical step in assembling the carbon skeleton of many pharmaceuticals, agrochemicals, and functional materials. researchgate.net

Dioxaborinanes offer distinct advantages over other organoboron reagents. They are generally more stable than their parent boronic acids, which can be prone to decomposition through processes like boroxine (B1236090) formation. bath.ac.uk Certain derivatives, such as silyl-protected dioxaborinanes, exhibit remarkable stability, capable of being stored on a lab bench for months without observable decomposition. bath.ac.uk This stability simplifies their handling and purification. Furthermore, dioxaborinanes often have better solubility in organic solvents compared to inorganic salts like potassium trifluoroborates, which facilitates their use in a wider range of reaction conditions. bath.ac.uk Their utility has been demonstrated in the synthesis of complex molecules, including challenging substrates that are sterically demanding. bath.ac.uk

The Significance of Fluorine Substitution in Organoboron Chemistry

The incorporation of fluorine atoms into organoboron compounds, as seen in this compound, profoundly influences their chemical properties and reactivity. nih.gov Fluorine is the most electronegative element, and its presence on the phenyl ring has significant electronic consequences.

Key effects of fluorine substitution include:

Increased Acidity: The strong electron-withdrawing inductive effect of fluorine atoms increases the Lewis acidity of the boron center. nih.gov This is particularly pronounced when the fluorine is at the meta position, as the opposing resonance effect is much weaker than at the para position. nih.gov Enhanced acidity can be crucial for the compound's interactions and reactivity in certain catalytic cycles.

Modulation of Electronic Properties: Fluorine substitution can systematically tune the opto-electronic properties of organoboron molecules. rsc.org Introducing fluorine to the core organoboron unit can lower the energy of the Highest Occupied Molecular Orbital (HOMO), while substitution on other parts of the molecule can affect the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This principle is applied in designing materials for applications like organic photovoltaics. rsc.org

Enhanced Metabolic Stability: In medicinal chemistry, replacing hydrogen atoms with fluorine can block sites of oxidative metabolism. acs.org This modification can increase the metabolic stability of a drug molecule, prolonging its therapeutic effect. acs.org

Altered Reactivity and Interactions: The presence of fluorine can lead to unique chemical reactivities that are not observed in their non-fluorinated analogues. rsc.org The strong polarity of the carbon-fluorine bond can also influence intermolecular interactions and the packing of molecules in the solid state, which can affect crystallinity and other material properties. nih.govrsc.org

The 3,5-difluoro substitution pattern on the phenyl ring of this compound makes the boron atom more electron-deficient, which can impact its transmetalation step in cross-coupling reactions and modify the electronic characteristics of the resulting products.

Properties

IUPAC Name |

2-(3,5-difluorophenyl)-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF2O2/c11-8-4-7(5-9(12)6-8)10-13-2-1-3-14-10/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMWYZCBZAQSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,5 Difluorophenyl 1,3,2 Dioxaborinane and Its Analogues

Direct Esterification Approaches from Boronic Acids and Diols

Direct esterification represents a fundamental and widely employed method for the synthesis of 2-(3,5-difluorophenyl)-1,3,2-dioxaborinane. This approach involves the reaction of a boronic acid with a suitable diol, typically in the presence of a dehydrating agent or with azeotropic removal of water.

The most direct route to this compound is the condensation reaction between (3,5-difluorophenyl)boronic acid and 1,3-propanediol (B51772). This reaction is an equilibrium process where water is eliminated to form the cyclic boronic ester. The reaction is typically driven to completion by removing the water formed, often by azeotropic distillation with a suitable solvent like toluene.

The use of 1,3-propanediol is significant as it forms a stable six-membered ring with the boron atom, resulting in the 1,3,2-dioxaborinane core structure. The stability and reactivity of this cyclic ester make it a valuable reagent in subsequent chemical transformations. Research has also explored the use of substituted 1,3-diols, which can influence the properties of the resulting dioxaborinane. For instance, the use of 4,4,6-trimethyl-1,3,2-dioxaborinane (B3177849) in palladium-catalyzed borylations has been described as a practical and stable reagent. researchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the method of water removal.

Interactive Table: Optimization of Dihydrobenzofuran Neolignan Synthesis via Oxidative Coupling

Transition Metal-Catalyzed Routes to Dioxaborinanes

Transition metal catalysis offers powerful and versatile alternatives for the synthesis of arylboronic esters, including this compound. These methods often start from readily available aryl halides or triflates and a boron source, providing a convergent approach to the target molecule.

Palladium-catalyzed Miyaura-Ishiyama borylation is a cornerstone of modern organic synthesis for the formation of carbon-boron bonds. beilstein-journals.org This reaction typically involves the cross-coupling of an aryl halide (or triflate) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron (B82485) [B₂(OH)₄], in the presence of a palladium catalyst and a base. beilstein-journals.orgupenn.edu To synthesize this compound, 1-halo-3,5-difluorobenzene would be reacted with a suitable diboron reagent, followed by transesterification with 1,3-propanediol if a different diol was used in the initial borylation.

The choice of ligand for the palladium catalyst is critical for achieving high efficiency and functional group tolerance. researchgate.net Buchwald's phosphine (B1218219) ligands, such as XPhos, are often effective. nih.govnih.gov The reaction conditions, including the base, solvent, and temperature, are optimized to ensure high yields. beilstein-journals.org For instance, solid-state palladium-catalyzed borylation using ball milling has been shown to be a rapid and solvent-free method for preparing various arylboronates. beilstein-journals.org

Nickel catalysis has emerged as a more cost-effective and sometimes more reactive alternative to palladium for borylation reactions. nih.govorganic-chemistry.org Nickel catalysts can effectively couple aryl halides, including the less reactive but more abundant aryl chlorides, with diboron reagents. nih.govresearchgate.net The synthesis of dioxaborinanes can be achieved through nickel-catalyzed borylation of the corresponding aryl halide. For example, the nickel-catalyzed borylation of aryl halides with 4,4,6-trimethyl-1,3,2-dioxaborinane has been reported to proceed under mild conditions, tolerating various functional groups. researchgate.netresearchgate.net

The development of nickel-catalyzed borylation of aryl halides with tetrahydroxydiboron [B₂(OH)₄] has provided a direct route to arylboronic acids, which can then be esterified with 1,3-propanediol. nih.govorganic-chemistry.org This method is notable for its broad functional group tolerance and applicability to a wide range of heterocyclic systems. nih.gov Optimization studies have identified catalyst systems like NiCl₂(dppp)/PPh₃ with a base such as diisopropylethylamine (DIPEA) in ethanol (B145695) to be effective. nih.govorganic-chemistry.org

Interactive Table: Nickel-Catalyzed Borylation of 4-bromoanisole (B123540) with B₂(OH)₄

In recent years, there has been a significant push towards developing more sustainable and environmentally benign synthetic methods. This has led to the exploration of metal-free and photoredox-catalyzed borylation reactions.

Metal-free borylation methods often rely on the generation of aryl radicals from aryl halides or diazonium salts, which then react with a boron source. nih.govnih.gov For instance, a facile transition-metal-free conversion of aryl halides to the corresponding boronic esters has been developed using a radical process. nih.gov These reactions can be initiated under mild conditions, sometimes using light, and show good functional group tolerance. nih.govnih.gov

Photoredox catalysis, utilizing visible light to drive chemical reactions, has also been successfully applied to the synthesis of arylboronic esters. acs.orgresearchgate.net These methods often employ a photocatalyst, such as an iridium complex or an organic dye, to generate the reactive aryl radical intermediate from an aryl halide. acs.orgorgsyn.org The reaction of this radical with a diboron reagent affords the desired arylboronic ester. acs.orgorgsyn.org These photoredox strategies offer mild reaction conditions and a high degree of control over the reaction. nih.gov

Transesterification as a Versatile Synthetic Pathway for Boronic Esters

Transesterification represents a key and versatile strategy for the synthesis and deprotection of boronic esters. This equilibrium-driven reaction typically involves the reaction of a boronic acid or a boronic ester with an alcohol or a diol. The formation of boronic esters through the condensation of boronic acids with alcohols is a thermodynamically controlled process, where the equilibrium can be shifted towards the product, especially if the resulting boronic ester is insoluble in the reaction medium. researchgate.net

A significant challenge in the synthesis of boronic acids is often the deprotection of stable boronic ester intermediates, such as pinacol (B44631) esters. acs.org Traditional deprotection methods can be harsh, employing reagents like boron trichloride (B1173362) or involving biphasic transesterifications. acs.org A milder and more efficient approach leverages the volatility of methylboronic acid and its corresponding diol esters to drive the transesterification process. acs.orgresearchgate.netacs.org This method is performed under gentle conditions, leading to high yields and simplified purification. acs.orgresearchgate.netacs.org For instance, the deprotection of various boronic acid pinacol esters has been successfully achieved using methylboronic acid in a mixture of solvents like acetone (B3395972) and aqueous acid. acs.org

The efficiency of transesterification can be further enhanced by catalysis. Studies have shown that Lewis acids, such as boron trifluoride, can accelerate the rate of transesterification of boronate esters with diols like catechol. tdl.org This catalytic approach not only increases the reaction speed but can also influence the reaction equilibrium to favor the desired products. tdl.org

The versatility of transesterification is highlighted by its application to a range of substrates. While some substrates may require specific conditions, such as the use of hydrochloric acid instead of trifluoroacetic acid to prevent protodeboronation in sensitive compounds like thiophene-2-boronic acid pinacol ester, the method is broadly applicable. acs.org

Table 1: Selected Examples of Boronic Ester Transesterification

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Boronic acid pinacol esters | Methylboronic acid, trifluoroacetic acid, acetone/water | Corresponding boronic acid | High | acs.org |

| Thiophene-2-boronic acid pinacol ester | Methylboronic acid, 0.1 N hydrochloric acid, acetone | Thiophene-2-boronic acid | 96% | acs.org |

| Phenyl pinacol boronate ester | Catechol, Boron trifluoride | Phenyl catechol boronate ester | Improved rate | tdl.org |

Stereoselective Synthesis of Chiral Boronic Esters and their Relevance

Chiral non-racemic boronic esters are highly valuable building blocks in modern organic synthesis due to their stability and the stereospecificity of their transformations into a wide array of functional groups. nih.govrsc.org The development of methods for the asymmetric synthesis of secondary and tertiary boronic esters has been a significant area of research for several decades. nih.gov

One powerful strategy for the synthesis of chiral boronic esters is the Matteson homologation. This method involves the reaction of a chiral boronic ester with a lithium dichlorocarbenoid and a nucleophile, allowing for the construction of functionalized polyketides in a highly stereoselective manner. acs.org By repeating the homologation steps, specific stereochemical configurations, such as 1,2-anti and 1,3-syn, can be achieved. acs.org Furthermore, the use of substituted carbenoids can lead to configurationally inverted products and the formation of tertiary boronic esters with high stereoselectivity. acs.org

Transition-metal-catalyzed asymmetric hydroboration is another key method for accessing chiral organoboronic esters. acs.org For example, the rhodium-catalyzed asymmetric hydroboration of α-arylenamides using a chiral ligand like BI-DIME with bis(pinacolato)diboron ((Bpin)2) as the boron source provides a route to α-amino tertiary boronic esters with excellent enantioselectivities. acs.org These chiral α-amino boronic acid derivatives are important pharmacophores found in several drugs. acs.org The resulting chiral boronic esters can be readily transformed into other valuable chiral molecules, such as the corresponding boronic acids, amines, and difluoroboranes, while retaining their enantiopurity. acs.org

The significance of chiral boronic esters lies in their ability to undergo stereospecific transformations, which allows for the creation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-halogen bonds at stereogenic centers. rsc.org The stereospecificity of these reactions often arises from a 1,2-metallate rearrangement of a boronate complex, where the carbon-boron bond migrates with retention of configuration. rsc.org This capability makes the asymmetric synthesis of chiral boronic esters a powerful and efficient route to a diverse range of enantioenriched compounds. rsc.org

Table 2: Methods for Stereoselective Synthesis of Chiral Boronic Esters

| Method | Substrate | Catalyst/Reagent | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Matteson Homologation | Chiral boronic esters | Lithium dichlorocarbenoids, nucleophiles | Functionalized polyketides, tertiary boronic esters | Highly stereoselective, allows for repeated homologation | acs.org |

| Asymmetric Hydroboration | α-Arylenamides | Rhodium/BI-DIME, (Bpin)2 | Chiral α-amino tertiary boronic esters | Excellent enantioselectivities (up to 99% ee) | acs.org |

Mechanistic Investigations of 2 3,5 Difluorophenyl 1,3,2 Dioxaborinane Reactivity

Electronic Effects on Boron Lewis Acidity and Reactivity

The Lewis acidity of the boron atom in 2-(3,5-difluorophenyl)-1,3,2-dioxaborinane is a critical determinant of its reactivity. The presence of two fluorine atoms on the phenyl ring at the meta positions exerts a significant electron-withdrawing inductive effect. nih.gov This effect reduces the electron density at the boron center, thereby increasing its electrophilicity and Lewis acidity. nih.govlookchem.com The enhanced Lewis acidity of the boron atom is a key factor in its chemical behavior. lookchem.comresearchgate.net

The introduction of fluorine substituents generally increases the acidity of the corresponding boronic acids. nih.gov This increased acidity is beneficial for numerous applications. nih.gov The acceptor number (AN), a measure of Lewis acidity, can be determined using a modified Gutmann method. researchgate.net Studies on related fluorinated phenylboronic acid catechol esters have shown a correlation between the number and position of fluorine substituents and the Lewis acidity. nih.govresearchgate.net For instance, the introduction of fluorine atoms into the phenyl ring of catechol boronates leads to an increase in their Lewis acidity. researchgate.net

The electron-withdrawing nature of the 3,5-difluorophenyl group not only enhances the Lewis acidity but also influences the reactivity of the dioxaborinane ring. This heightened electrophilicity at the boron center facilitates interactions with nucleophiles, a fundamental step in many of its characteristic reactions.

Catalytic Cross-Coupling Reactions Involving the Dioxaborinane Moiety

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgwikipedia.org This reaction forms a carbon-carbon bond between the difluorophenyl group and an organic halide. wikipedia.org The dioxaborinane moiety serves as a stable and effective delivery agent for the aryl group in the catalytic cycle.

Detailed Mechanism of Suzuki-Miyaura Coupling: Transmetalation and Reductive Elimination

The Suzuki-Miyaura coupling mechanism is a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R-X) to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.orgyoutube.com

Transmetalation: This is the key step where the 3,5-difluorophenyl group is transferred from the boron atom of the dioxaborinane to the palladium(II) center. wikipedia.org The presence of a base is crucial for this step. organic-chemistry.orgnih.gov The base activates the organoboron compound, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium. organic-chemistry.org The exact mechanism of transmetalation is still a subject of investigation, but it results in a new diorganopalladium(II) complex. wikipedia.org

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. libretexts.org In this step, the two organic groups (the 3,5-difluorophenyl group and the R group from the organic halide) couple to form the final product, and the palladium(0) catalyst is regenerated, allowing the cycle to continue. youtube.com

Influence of Ligands and Bases on Catalytic Performance and Side Product Formation

The efficiency and outcome of the Suzuki-Miyaura coupling are highly dependent on the choice of ligands and bases. organic-chemistry.orgresearchgate.net

Ligands: The ligands coordinated to the palladium center play a critical role in the catalytic cycle. rsc.org Bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald family, can enhance the rate of both oxidative addition and reductive elimination. rsc.org The choice of ligand can also influence the stereochemical outcome of the reaction and minimize side reactions. organic-chemistry.org For instance, certain ligands can prevent unwanted Z-to-E isomerization in couplings involving alkenyl halides. organic-chemistry.org The steric and electronic properties of the ligand can be fine-tuned to optimize the reaction for specific substrates. rsc.org

Bases: The base is essential for the transmetalation step, but its choice can significantly impact the reaction. nih.gov Different bases, such as carbonates (e.g., Na2CO3, K2CO3), phosphates (e.g., K3PO4), and hydroxides, can be used. researchgate.net The strength and nature of the base can affect the reaction rate and the formation of side products. researchgate.net For example, in some cases, inorganic bases have been found to be superior to organic bases. researchgate.net Careful selection of the base is necessary, especially when base-sensitive functional groups are present in the substrates. nih.gov Inadequate base selection can lead to side reactions like protodeboronation, where the boronic ester is cleaved by a proton source, reducing the yield of the desired cross-coupled product.

Table 1: Effect of Various Bases on Suzuki Coupling Reaction Yield

| Entry | Base | Time (min) | Yield (%) |

| 1 | Et3N | 60 | 35 |

| 2 | K3PO4 | 20 | 92 |

| 3 | NaOH | 30 | 80 |

| 4 | Na2CO3 | 15 | 98 |

| 5 | K2CO3 | 25 | 94 |

| 6 | Cs2CO3 | 35 | 90 |

Data adapted from a study on the effect of various bases on the Suzuki coupling reaction, illustrating the significant impact of the base on reaction time and yield. researchgate.net

Cooperative Catalysis in Arylboration Reactions

Arylboration reactions, where both an aryl and a boryl group are added across a π-system, can benefit from cooperative catalysis. While specific examples detailing the direct use of this compound in cooperative catalysis are not prevalent in the provided search results, the principles of such reactions are relevant. In these systems, one catalyst could activate the dioxaborinane, while another activates the unsaturated substrate (e.g., an alkyne or alkene). This dual activation can lead to enhanced reactivity and selectivity. The Lewis acidic nature of the boron in this compound makes it a potential candidate for activation in such catalytic systems.

Dynamic Covalent Chemistry of Boronic Ester Linkages

The boronic ester linkage in this compound is not static but participates in dynamic covalent chemistry. nih.govnih.gov This means the B-O bonds can reversibly break and form, leading to exchange reactions with other diols or alcohols. mdpi.com This dynamic nature is the basis for applications in self-healing materials and dynamic polymer networks. nih.gov

Kinetics and Thermodynamics of Transesterification Reactions

The transesterification of boronic esters is a reversible process involving the exchange of the diol component. researchgate.net The kinetics and thermodynamics of this exchange are influenced by several factors, including the structure of the diol and the electronic properties of the aryl group attached to the boron. nih.govresearchgate.net

Kinetics: The rate of transesterification can be influenced by the steric and electronic nature of the incoming and outgoing diols. For instance, studies on related systems have shown that alkyl substituents on the diol can slow down the rate of transesterification. researchgate.net The presence of the electron-withdrawing 3,5-difluorophenyl group in this compound would be expected to influence the kinetics of transesterification by affecting the Lewis acidity of the boron center.

Thermodynamics: The equilibrium position of the transesterification reaction is determined by the relative thermodynamic stability of the starting and product boronic esters. researchgate.net Six-membered ring dioxaborinanes are generally more thermodynamically stable than their five-membered ring dioxaborolane counterparts. researchgate.net The thermodynamics of boronic ester formation are also sensitive to pH and temperature. acs.org In the context of dynamic covalent networks, the equilibrium constant (Keq) of the boronic ester formation determines the crosslink density and thus the material's properties. acs.org

Table 2: Factors Influencing Boronic Ester Transesterification

| Factor | Influence on Kinetics | Influence on Thermodynamics |

| Diol Structure | Steric hindrance can slow the reaction rate. researchgate.net | Ring size and substituents affect the stability of the resulting ester. researchgate.net |

| Aryl Substituents | Electron-withdrawing groups increase Lewis acidity, potentially accelerating nucleophilic attack. | Affects the overall stability of the boronic ester. |

| pH | Can catalyze the reaction by protonating or deprotonating reactants and intermediates. nih.gov | Shifts the equilibrium of boronic ester formation. acs.org |

| Temperature | Generally increases the reaction rate. | Affects the equilibrium constant (Keq). acs.org |

Formation Constants and Reaction Mechanisms in Aqueous Solutions

The stability and reactivity of this compound in an aqueous environment are governed by the equilibrium dynamics between the boronic ester, its parent 3,5-difluorophenylboronic acid, and 1,3-propanediol (B51772). This equilibrium is sensitive to reaction conditions such as pH, the structural nature of the diol, and the electronic characteristics of the boronic acid.

In water, boronic acids participate in an equilibrium between the neutral, trigonal RB(OH)₂ form and the anionic, tetrahedral boronate species, RB(OH)₃⁻. researchgate.net The acid dissociation constant (pKa) of the boronic acid is a pivotal parameter, as the tetrahedral boronate is generally the more stable intermediate in the formation of esters with diols. researchgate.net The presence of two electron-withdrawing fluorine atoms on the phenyl ring of this compound lowers the pKa of the corresponding boronic acid, thereby enhancing its Lewis acidity. This increased acidity typically promotes the formation of the more stable tetrahedral boronate ester. rsc.org

While specific formation constants for this compound are not extensively reported, the factors influencing its formation are well-established. The stability of boronate esters is a function of both electronic and steric effects. The formation of a six-membered 1,3,2-dioxaborinane ring is generally a favorable arrangement.

| Factor | Influence on Boronate Ester Stability | Rationale |

|---|---|---|

| pH | Higher pH generally favors ester formation up to an optimal point. | It facilitates the formation of the more reactive tetrahedral boronate ion. researchgate.net |

| pKa of Boronic Acid | A lower pKa enhances stability. | Electron-withdrawing groups increase Lewis acidity, which favors complexation. rsc.org |

| Diol Structure | 1,3-diols form stable six-membered rings. | Ring strain and conformational factors play a role in stability. |

| Solvent | Aqueous conditions are conducive to formation. | Water is an active participant in the equilibrium. |

Electrophile-Promoted Transformations and 1,2-Migration Phenomena

Arylboronic esters like this compound are capable of undergoing a stereospecific 1,2-migration of the aryl group from the boron center to an adjacent carbon atom when treated with a suitable electrophile. bris.ac.uknih.gov This reaction class is a cornerstone for constructing new carbon-carbon and carbon-heteroatom bonds. bris.ac.uknih.gov The underlying mechanism involves the initial formation of a tetracoordinate, anionic boronate "ate" complex. This complex is more electron-rich than the starting neutral boronic ester, which primes the aryl group for migration.

The 1,2-migration is typically set in motion by the addition of an electrophile to a nucleophilic site positioned alpha to the boron atom. bris.ac.uknih.gov In the case of alkenylboronates, for instance, the electrophile attacks the double bond, generating a carbocationic center that instigates the migration of the aryl group from the boron to the neighboring carbon. This process, often termed a Zweifel-type reaction, proceeds with predictable stereochemistry. illinois.edu

The electron-withdrawing character of the 3,5-difluorophenyl group influences the migratory aptitude in these reactions. Although this group is inherently less nucleophilic than electron-rich aryl moieties, its migration is synthetically viable and provides a route to complex molecular structures. illinois.edu

| Reaction Type | Electrophile | Description | Reference |

|---|---|---|---|

| Zweifel Olefination | Halogens (e.g., I₂, Br₂) | The electrophilic halogenation of an alkenyl boronate prompts a 1,2-migration, leading to the formation of a new C-C bond and the installation of a halogen. | illinois.edu |

| Conjunctive Cross-Coupling | Transition Metal Catalysts (e.g., Pd(II)) | A transition metal catalyst activates an alkenyl boronate, initiating a 1,2-migration and a subsequent cross-coupling event with another reaction partner. | bris.ac.uk |

| Carbosulfenylation | Sulfenylating reagents | Reaction with an electrophilic sulfur species creates a thiiranium ion, which then undergoes a 1,2-migration to forge a C-S bond. | illinois.edu |

Visible Light-Activated Reactivity and Single-Electron Transfer Processes

The reactivity of this compound can also be manipulated with visible light through the principles of photoredox catalysis. sigmaaldrich.comnih.gov This methodology employs a photocatalyst that, upon excitation by light, can mediate single-electron transfer (SET) events with organic substrates. Arylboronic esters can participate in these reactions, frequently through the formation of an electron-donor-acceptor (EDA) complex. hepatochem.com

An EDA complex arises from the association of an electron-rich donor molecule with an electron-poor acceptor molecule. nih.gov The electron-deficient nature of the 3,5-difluorophenyl group in this compound makes it a suitable electron acceptor for forming such complexes. uni-regensburg.de Upon light absorption, an electron is transferred from the donor to the acceptor within the complex, generating radical ions that can then proceed through various reaction pathways. hepatochem.com

This approach has been harnessed for a variety of synthetic transformations, including the formation of C-C and C-S bonds. nih.govuni-regensburg.de The capacity to generate reactive radical intermediates under mild, visible-light-driven conditions has established this as a powerful and increasingly favored strategy in modern organic synthesis. sigmaaldrich.comnih.gov While direct examples featuring this compound are not widely documented, the fundamental principles of photoredox catalysis and EDA complex formation are undoubtedly applicable.

| Process | Description | Key Intermediates | Potential Application |

|---|---|---|---|

| Photoredox Catalysis | A photocatalyst absorbs visible light to initiate a redox cycle, generating radical intermediates from the substrate. nih.gov | Excited state photocatalyst, radical ions. | C-H functionalization, cross-coupling reactions. |

| EDA Complex Formation | An electron donor and an electron acceptor form a complex that becomes photoactive upon irradiation. hepatochem.com | Electron-donor-acceptor complex, radical ions. | Arylation and other bond-forming reactions. |

| Radical-Polar Crossover | A radical intermediate, generated via a SET process, undergoes a subsequent ionic reaction, such as a 1,2-migration. illinois.edu | Radical ions, boronate complexes. | Dual functionalization of alkenes. |

Advanced Applications of 2 3,5 Difluorophenyl 1,3,2 Dioxaborinane in Chemical Sciences

Strategic Building Block in Complex Organic Synthesis

The strategic placement of fluorine atoms and the presence of a boronic acid surrogate render 2-(3,5-difluorophenyl)-1,3,2-dioxaborinane a valuable building block in the intricate field of organic synthesis. Its utility is particularly pronounced in the construction of complex molecular architectures, including biaryl and polyaryl compounds, as well as diverse fluorinated aromatic scaffolds.

Construction of Biaryl and Polyaryl Compounds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and polyaryl structures. nih.gov In this context, this compound serves as a competent coupling partner. The dioxaborinane ring acts as a protective group for the boronic acid, enhancing its stability and handling properties.

The reaction typically involves the palladium-catalyzed coupling of the dioxaborinane with an aryl halide or triflate. mdpi.com The presence of the difluorophenyl moiety can influence the electronic properties of the molecule, which in turn can affect the reaction kinetics and yields. Researchers have successfully employed this building block to synthesize a variety of biaryl compounds with tailored electronic and steric properties. nih.gov The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of substituents on the coupling partner, leading to a diverse library of polyaromatic compounds. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| This compound | Aryl Bromide | Pd(dppf)Cl2 | 3,5-Difluoro-biaryl | mdpi.com |

| Aryl Boronic Acid | 1-Bromo-3,5-difluorobenzene | Pd(OH)2 | 3,5-Difluoro-biaryl | nih.gov |

Synthesis of Diverse Fluorinated Aromatic Scaffolds

The incorporation of fluorine atoms into aromatic systems is a widely used strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, binding affinity, and electronic characteristics. nih.govdcu.ie this compound provides a direct and efficient route to introduce a 3,5-difluorophenyl motif into a target molecule.

Beyond its direct use in coupling reactions, the dioxaborinane can be a precursor to other functional groups. The boronic acid functionality, once unmasked, can be converted into a variety of other substituents, further expanding the diversity of accessible fluorinated aromatic scaffolds. This versatility allows for the synthesis of complex molecules with precisely controlled fluorine substitution patterns. mdpi.com For instance, it can be used to construct fluorinated analogues of known bioactive compounds to study structure-activity relationships or to develop new materials with unique photophysical or electronic properties. nih.gov

Integration into Functional Materials Development

The unique electronic and structural features of the 3,5-difluorophenyl group, readily introduced using this compound, have led to its integration into the development of advanced functional materials. These applications span from liquid crystalline displays to dynamic polymer networks.

Role in the Design of Liquid Crystalline Materials

In the design of liquid crystals, the introduction of lateral fluorine substituents is a key strategy for tuning physical properties such as dielectric anisotropy (Δε) and birefringence (Δn). rsc.org The 3,5-difluorophenyl moiety, when incorporated into a mesogenic core, can induce a negative dielectric anisotropy, a desirable property for vertically aligned (VA) liquid crystal displays. tandfonline.comnih.gov

The synthesis of such liquid crystals often involves the Suzuki-Miyaura coupling of this compound with other halogenated aromatic or alicyclic building blocks. tandfonline.com The resulting materials often exhibit nematic or smectic phases over a broad temperature range. tandfonline.com The precise control over the molecular structure afforded by this synthetic approach allows for the fine-tuning of the mesomorphic and electro-optical properties of the final liquid crystalline material. beilstein-journals.org

Table 2: Properties of Fluorinated Liquid Crystalline Compounds

| Compound Type | Key Structural Feature | Observed Mesophases | Dielectric Anisotropy (Δε) | Reference |

|---|---|---|---|---|

| Three-ring compounds | 1,3,2-Dioxaborinane and cyclohexyl units | Nematic | Negative | tandfonline.com |

| Four-ring compounds | 1,3,2-Dioxaborinane and cyclohexyl units | Nematic, Smectic A, Smectic B | Negative | tandfonline.com |

| Dioxane-based | 2,3-Difluorophenyl and 1,3-dioxane (B1201747) units | Smectic A, Nematic | Negative | rsc.org |

Application in Covalent Adaptable Networks and Self-Healing Polymers

Covalent adaptable networks (CANs) are a class of polymers that combine the robustness of thermosets with the reprocessability of thermoplastics, often exhibiting self-healing properties. nih.govencyclopedia.pub These materials rely on dynamic covalent bonds that can break and reform under specific stimuli, such as heat or light. dtic.mildigitellinc.com

While direct applications of this compound in CANs are not extensively documented in the provided search results, the principles of dynamic covalent chemistry suggest its potential utility. Boronic esters, derived from dioxaborinanes, can participate in reversible transesterification reactions, which can be harnessed to create dynamic crosslinks in a polymer network. The difluorophenyl group could impart specific properties to the resulting network, such as altered thermal stability or mechanical strength. The development of self-healing polymers often involves the incorporation of reversible chemical bonds. nih.govmdpi.comrsc.org

Chemical Derivatization for Enhanced Functionality and New Chemical Entities

The reactivity of the boronic acid moiety in this compound opens up avenues for its chemical derivatization to create new chemical entities with enhanced or novel functionalities. The transformation of the boronic acid group can lead to a wide array of derivatives with diverse applications.

For example, conversion of the boronic acid to a trifluoroborate salt can improve its stability and handling while retaining its coupling reactivity in Suzuki-Miyaura reactions. researchgate.net Furthermore, the boronic acid can be transformed into other functional groups such as hydroxyl or amino groups through various oxidation or amination protocols. This allows the 3,5-difluorophenyl core to be integrated into a broader range of molecular architectures, including those relevant to pharmaceuticals and agrochemicals. The ability to derivatize this building block significantly expands its utility beyond its direct use in cross-coupling reactions, enabling the synthesis of complex molecules with tailored properties. mdpi.comresearchgate.net

Spectroscopic and Computational Characterization of 2 3,5 Difluorophenyl 1,3,2 Dioxaborinane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities of various nuclei, detailed information about the connectivity of atoms and the effects of substituents can be obtained.

Applications of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR in Analyzing Substituent Effects and Connectivity

A comprehensive analysis using ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a complete picture of the molecular framework.

¹H NMR Spectroscopy : The proton NMR spectrum reveals the arrangement of hydrogen atoms in the molecule. The protons on the 1,3,2-dioxaborinane ring typically appear as distinct multiplets. The chemical shifts of these protons are influenced by their proximity to the oxygen atoms and the phenyl group. libretexts.orgorganicchemistrydata.org The aromatic protons of the 3,5-difluorophenyl group exhibit characteristic splitting patterns due to both proton-proton and proton-fluorine couplings. pdx.eduucl.ac.uk The integration of the signals confirms the ratio of protons in different parts of the molecule. rsc.org

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information about the carbon skeleton. libretexts.org The chemical shifts of the carbon atoms in the dioxaborinane ring are sensitive to the conformation of the ring and the nature of the substituent on the boron atom. scispace.com The carbons of the 3,5-difluorophenyl ring show distinct resonances, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting due to carbon-fluorine coupling. researchgate.netnih.gov The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms. libretexts.org

¹⁹F NMR Spectroscopy : Fluorine-19 NMR is particularly informative for this compound, directly probing the fluorine environments. nih.govresearchgate.net The spectrum typically shows a single resonance for the two equivalent fluorine atoms at the 3 and 5 positions of the phenyl ring, confirming their chemical equivalence. researchgate.net The chemical shift of this signal is characteristic of fluorophenyl compounds. rsc.org

¹¹B NMR Spectroscopy : Boron-11 NMR spectroscopy is crucial for characterizing the boron center. The chemical shift of the ¹¹B nucleus provides insight into the coordination state and electronic environment of the boron atom. acs.org For this compound, the ¹¹B resonance is expected in the region typical for tricoordinate boronic esters, often appearing as a broad signal. researchgate.net

Table 1: Representative NMR Data for 2-(Aryl)-1,3,2-dioxaborinane Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | Aromatic (C-H) | 6.0 - 9.5 libretexts.org | m | - |

| ¹H | Dioxaborinane Ring (O-CH₂) | ~3.7 - 4.5 | m | - |

| ¹H | Dioxaborinane Ring (C-CH₂-C) | ~1.5 - 2.5 | m | - |

| ¹³C | Aromatic (C-F) | ~160 - 165 | d | ¹JCF ≈ 240-250 |

| ¹³C | Aromatic (C-B) | ~130 - 140 | s | - |

| ¹³C | Aromatic (C-H) | ~110 - 135 | d | - |

| ¹³C | Dioxaborinane Ring (O-C) | ~60 - 70 | t | - |

| ¹³C | Dioxaborinane Ring (C-C-C) | ~20 - 30 | t | - |

| ¹⁹F | Aromatic (C-F) | ~(-100) - (-120) | m | - |

| ¹¹B | Dioxaborinane Ring (B) | ~20 - 30 | br s | - |

| Note: The exact chemical shifts and coupling constants can vary depending on the solvent and specific substitution pattern. |

Conformational Analysis via NMR

The 1,3,2-dioxaborinane ring is not planar and can adopt various conformations, with the chair conformation generally being the most stable, similar to cyclohexane. scispace.comresearchgate.net NMR spectroscopy, particularly through the analysis of proton-proton coupling constants and Nuclear Overhauser Effect (NOE) experiments, can provide insights into the preferred conformation of the ring in solution. The dynamic equilibrium between different conformers, such as chair and boat forms, can also be studied using variable-temperature NMR experiments. acs.orgnih.gov For 2-phenyl substituted 1,3,2-dioxaborinanes, it has been suggested that the ring adopts a rapidly inverting chair-type conformation. scispace.com

X-ray Crystallography for Precise Solid-State Molecular Geometry

Single-crystal X-ray crystallography provides the most definitive information about the molecular structure of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of the atoms. nih.gov X-ray studies on similar aryl-1,3,2-dioxaborinanes have confirmed the chair conformation of the six-membered ring. scispace.com Such an analysis for the title compound would definitively establish the geometry of the dioxaborinane ring and the orientation of the 3,5-difluorophenyl substituent.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of a molecule. nih.govresearchgate.net The spectra are characterized by absorption bands corresponding to specific bond stretching and bending vibrations.

B-O Stretching : A strong absorption band in the IR spectrum, typically in the range of 1300-1400 cm⁻¹, is characteristic of the B-O stretching vibration in boronic esters.

C-F Stretching : The C-F stretching vibrations of the difluorophenyl group are expected to appear as strong bands in the IR spectrum, usually between 1100 and 1300 cm⁻¹.

Aromatic C=C Stretching : The stretching vibrations of the carbon-carbon double bonds in the phenyl ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-H Stretching : Aromatic and aliphatic C-H stretching vibrations are observed at higher frequencies, generally above and below 3000 cm⁻¹, respectively.

Raman spectroscopy complements IR spectroscopy, often providing stronger signals for symmetric vibrations and B-O-C ring deformation modes.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of ultraviolet or visible light promotes electrons from lower to higher energy molecular orbitals. For this compound, the UV-Vis spectrum is dominated by absorptions arising from π-π* transitions within the 3,5-difluorophenyl ring. nih.govnih.govresearchgate.net The position and intensity of these absorption bands can be influenced by the interaction between the phenyl ring and the dioxaborinane moiety. The solvent can also affect the absorption maxima. nih.gov

Advanced Computational Chemistry Studies

Computational chemistry, particularly using Density Functional Theory (DFT), offers a powerful means to complement and interpret experimental data. researchgate.netbohrium.com DFT calculations can be used to:

Optimize the molecular geometry, predicting bond lengths and angles that can be compared with X-ray crystallographic data. acs.orgacs.org

Calculate theoretical vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. nih.govresearchgate.net

Predict NMR chemical shifts (¹H, ¹³C, ¹¹B, and ¹⁹F), providing a theoretical basis for the interpretation of experimental NMR data. nih.govmdpi.com

Analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to understand the electronic transitions observed in the UV-Vis spectrum. nih.govnih.gov

These computational studies provide a deeper understanding of the structure-property relationships of this compound.

Table 2: Summary of Spectroscopic and Computational Analyses

| Technique | Information Obtained |

| ¹H NMR | Proton environment and connectivity |

| ¹³C NMR | Carbon skeleton and substituent effects |

| ¹⁹F NMR | Fluorine environment |

| ¹¹B NMR | Boron coordination and electronic state |

| X-ray Crystallography | Precise solid-state molecular geometry |

| IR/Raman Spectroscopy | Vibrational modes and functional groups |

| UV-Vis Spectroscopy | Electronic transitions |

| Computational Chemistry | Optimized geometry, theoretical spectra, electronic structure |

Density Functional Theory (DFT) for Predicting Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of organoboron compounds. github.comresearchgate.net This method allows for the calculation of various electronic properties that are crucial for predicting a molecule's stability and reactivity. DFT is based on the principle that the total energy of a system is a functional of the electron density. github.com By employing functionals like B3LYP, it is possible to obtain accurate descriptions of molecular geometries and electronic properties for molecules such as boronate esters. researchgate.net

Key electronic descriptors that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. acs.org For boronate esters, computational studies show that substituents on the aryl ring can influence these frontier orbitals. nih.gov Although specific DFT calculations for this compound are not widely published, data from analogous structures provide valuable insights. For instance, the introduction of electron-withdrawing fluorine atoms on the phenyl ring is expected to lower the energies of both the HOMO and LUMO levels compared to the non-fluorinated analogue.

DFT calculations can also predict other important electronic properties, as illustrated by studies on various organic molecules. These properties help in understanding the molecule's behavior in different chemical environments. mdpi.com

Table 1: Representative Electronic Properties Calculated via DFT for an Analogous Organoboron Compound Note: The following data is for a representative organoboron compound and serves as an illustration of properties that can be calculated for this compound.

| Calculated Property | Typical Value / Description | Significance |

|---|---|---|

| HOMO Energy | -6.14 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.52 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (Eg) | 5.62 eV | Relates to the chemical reactivity and kinetic stability. mdpi.com |

| Dipole Moment | 12.23 Debye | Measures the overall polarity of the molecule. mdpi.com |

Modeling Non-Covalent Interactions and Crystal Packing

The solid-state structure of a compound is governed by a complex interplay of non-covalent interactions that dictate how molecules arrange themselves in a crystal lattice. Computational modeling is essential for understanding these forces, which include hydrogen bonds, π-π stacking, and van der Waals interactions. researchgate.net For fluorinated aromatic compounds like this compound, specific interactions involving fluorine atoms, such as C–H···F and F···F contacts, are also significant. mdpi.comlibretexts.org

In the context of the 3,5-difluorophenyl group, π-π stacking interactions between the aromatic rings are expected. These can occur in a "slipped" or "parallel-displaced" arrangement. nih.gov The presence of fluorine atoms can also lead to C–H···F hydrogen bonds, which, although weak, collectively contribute to the stability of the crystal structure. mdpi.comlibretexts.org Quantum chemical calculations, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to analyze and quantify the strength of these non-covalent bonds. mdpi.com

Table 2: Common Non-Covalent Interactions in Fluorinated Aromatic Compounds Note: This table summarizes interactions typically observed in the crystal packing of compounds containing fluorinated phenyl rings and serves as a predictive guide for this compound.

| Interaction Type | Description | Typical Energy (kJ/mol) |

|---|---|---|

| π-π Stacking | Attractive interaction between aromatic rings. | Variable |

| C–H···O Hydrogen Bonds | Interaction between a C-H bond and an oxygen atom. | 5.8 - 12.3 mdpi.com |

| C–H···F Hydrogen Bonds | Weak hydrogen bond between a C-H bond and a fluorine atom. | 4.9 - 13.2 mdpi.com |

| F···F Interactions | Contacts between fluorine atoms on adjacent molecules. | 0.5 - 13.0 mdpi.comlibretexts.org |

Quantum Mechanical Approaches for Elucidating Reaction Mechanisms

Quantum mechanical methods, particularly DFT, are invaluable for elucidating the complex mechanisms of chemical reactions involving organoboron compounds. nih.gov A primary application for this compound is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govmit.edu

Computational studies have been instrumental in clarifying the mechanistic details of the Suzuki-Miyaura reaction for boronic esters. rsc.orgillinois.edu The catalytic cycle is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The cycle begins with the oxidative addition of an organohalide to a Pd(0) catalyst, forming a Pd(II) intermediate. DFT calculations can determine the activation energy for this step, which is often rate-limiting.

Transmetalation: This is the crucial step where the organic group (the 3,5-difluorophenyl moiety) is transferred from the boron atom to the palladium center. For boronic esters, there has been considerable debate about the exact nature of the active transmetalating species. Computational investigations have revealed that boronic esters can transmetalate directly without prior hydrolysis. illinois.edu The reaction is facilitated by a base, which can either activate the boronate ester to form a more nucleophilic tetrahedral "ate" complex (the boronate pathway) or react with the palladium complex (the oxo-palladium pathway).

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) intermediate, which regenerates the Pd(0) catalyst, allowing the cycle to continue. nih.gov

Quantum mechanical modeling allows researchers to map the potential energy surface of the reaction, identify transition states, and calculate the energy barriers for each step. This information helps to explain experimental observations, such as reaction rates and product selectivity, and aids in the design of more efficient catalytic systems.

Future Perspectives and Emerging Research Directions in 2 3,5 Difluorophenyl 1,3,2 Dioxaborinane Chemistry

Innovation in Catalytic Systems for Enhanced Efficiency and Selectivity

The development of highly efficient and selective catalytic systems is a cornerstone of modern synthetic chemistry. For reactions involving 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane, research is increasingly directed towards novel catalysts that can offer improved yields, reduced reaction times, and greater control over product formation. Innovations in this area are crucial for unlocking the full synthetic potential of this valuable reagent.

Development of Sustainable and Greener Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis and application of this compound, a key focus is the development of protocols that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.

Future research in this area will likely focus on adapting these green methodologies to the specific chemistry of this compound. The goal is to establish synthetic pathways that are not only efficient and high-yielding but also adhere to the principles of sustainability.

Exploration of Enantiospecific Transformations

The synthesis of chiral molecules with a high degree of stereocontrol is a major challenge in organic chemistry, with significant implications for the pharmaceutical and agrochemical industries. This compound and its derivatives are being explored as key components in enantiospecific transformations, where the goal is to produce a single enantiomer of a chiral product.

The development of catalytic enantioselective reactions is a primary focus. While direct applications of this compound in this context are still under investigation, related studies on fluorinated compounds highlight the potential. For example, enantioselective fluorolactonization reactions have been developed using chiral catalysts to produce fluorine-bearing stereogenic centers with high enantio- and diastereoselectivity. nih.gov These methods often rely on the precise design of the catalyst to control the stereochemical outcome of the reaction.

Future research will likely involve the design of chiral ligands and catalysts that can effectively interact with this compound to induce high levels of enantioselectivity in a variety of chemical transformations. The unique electronic nature of the difluorophenyl group may play a crucial role in modulating the catalyst-substrate interactions, offering new opportunities for asymmetric synthesis.

Novel Applications in Responsive Materials and Dynamic Systems

Stimuli-responsive materials, or "smart" materials, are a class of materials that can change their properties in response to external stimuli such as light, temperature, pH, or the presence of specific molecules. The incorporation of fluorine-containing moieties like the 3,5-difluorophenyl group can impart unique properties to these materials.

The synthesis of polymers incorporating fluorinated building blocks is a growing area of research. These materials are being investigated for a variety of applications, including as advanced tracers for 19F Magnetic Resonance Imaging (MRI). The fluorine atoms provide a distinct NMR signal that can be used to track the biodistribution of the polymer and monitor changes in its environment.

While direct applications of this compound in this area are still in their early stages, the synthesis of related fluorinated compounds for responsive materials is well-documented. For example, visible-light-responsive azobenzene building blocks with difluoro-substituents have been designed for applications in chemical biology. nih.gov These molecules can undergo reversible isomerization upon irradiation with light of specific wavelengths, allowing for the photocontrol of biological processes.

Future research will likely explore the incorporation of this compound into polymer backbones or as pendant groups to create novel responsive materials with tailored properties. The strong C-F bond and the electronic effects of the fluorine atoms can be leveraged to enhance the stability and responsiveness of these dynamic systems.

Advanced Theoretical Studies to Predict and Rationalize Chemical Behavior

Computational chemistry and theoretical studies have become indispensable tools for understanding and predicting the behavior of molecules. For this compound and related compounds, theoretical methods are being used to investigate their electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method that can provide insights into the geometry, electronic properties, and reactivity of molecules. Studies on fluorinated mesogens containing the 1,3,2-dioxaborinane ring have utilized DFT calculations to analyze NMR spectroscopic data and determine local order parameters. nih.gov These theoretical approaches are crucial for interpreting experimental results and gaining a deeper understanding of the molecular properties.

Future theoretical work will likely focus on several key areas. Advanced computational models will be employed to predict the outcomes of catalytic reactions involving this compound, aiding in the rational design of more efficient and selective catalysts. Theoretical studies will also be instrumental in understanding the mechanism of enantiospecific transformations, providing insights into the subtle interactions that govern stereoselectivity. Furthermore, computational modeling will play a vital role in the design of novel responsive materials, allowing for the prediction of their properties and responses to external stimuli before their synthesis.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-(3,5-difluorophenyl)-1,3,2-dioxaborinane, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via transesterification of 3,5-difluorophenylboronic acid with neopentyl glycol (1,3-propanediol derivatives) under anhydrous conditions. Key steps include:

- Catalyst Selection : Use of Lewis acids (e.g., CuCl) or transition-metal catalysts (e.g., Pd-based systems) to accelerate boronate ester formation.

- Solvent Optimization : Anhydrous tetrahydrofuran (THF) or 1,4-dioxane under inert atmosphere (N₂/Ar) to prevent hydrolysis .

- Yield Variability : Reaction yields (74–92%) depend on catalyst loading, temperature (20–30°C), and stoichiometric ratios of boronic acid to diol .

Q. Q2. How is the structural integrity of this compound confirmed?

Methodological Answer:

Q. Q3. What are the critical storage and handling protocols for this compound?

Methodological Answer:

- Storage : Under inert gas (Ar) at 0–6°C in sealed, moisture-resistant containers. Avoid exposure to oxygen and humidity to prevent hydrolysis .

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation (S24/25 safety protocols) .

Advanced Research Questions

Q. Q4. How do steric and electronic effects of the 3,5-difluorophenyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The meta-fluorine substituents reduce steric hindrance compared to ortho-substituted analogs, enhancing accessibility for Suzuki-Miyaura couplings .

- Electronic Effects : Fluorine’s electron-withdrawing nature increases the electrophilicity of the boron center, accelerating transmetallation but requiring careful pH control (e.g., K₃PO₄ as base) to avoid protodeboronation .

- Case Study : Coupling with aryl halides achieves 75–92% yield using Pd(dppf)Cl₂ catalysts in refluxing dioxane (120°C) .

Q. Q5. What experimental strategies resolve contradictions in reported enantioselective synthesis yields?

Methodological Answer: Discrepancies in optical yields (e.g., 87% vs. 89% ee) arise from:

- Chiral Ligand Selection : Binaphthyl-based ligands (e.g., (R)-BINAP) vs. imidazolinium salts (e.g., pentamethylphenyl derivatives) .

- Temperature Control : Lower temperatures (0–20°C) stabilize transition states, improving enantioselectivity .

- Additives : Use of NaOMe or LiOMe enhances catalyst turnover but may compete with substrates for coordination sites .

Q. Q6. How does this compound perform in fluorinated drug precursor synthesis compared to other boronic esters?

Methodological Answer:

- Advantages : Enhanced metabolic stability due to C–F bonds; compatibility with late-stage fluorination via Balz-Schiemann reactions .

- Limitations : Sensitivity to protic solvents requires strict anhydrous conditions during Pd-mediated couplings.

- Case Study : Synthesis of 3,5-difluoro-2-hydroxybenzoic acid derivatives (anti-inflammatory agents) achieved via hydrolysis of the boronate ester .

Q. Q7. What advanced analytical techniques characterize degradation pathways under oxidative conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.